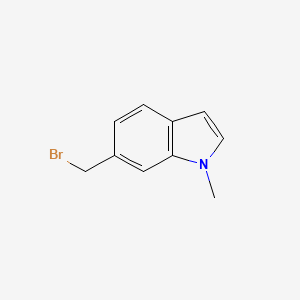

6-(Bromomethyl)-1-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrN |

|---|---|

Molecular Weight |

224.10 g/mol |

IUPAC Name |

6-(bromomethyl)-1-methylindole |

InChI |

InChI=1S/C10H10BrN/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7H2,1H3 |

InChI Key |

SJVRWHKCFUBQIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromomethyl 1 Methyl 1h Indole and Its Analogues

Direct Bromomethylation Strategies on the N-Methylindole Core Structures

Directly introducing a bromomethyl group onto the 1-methylindole (B147185) framework in a single step is an attractive, albeit challenging, approach. These methods primarily rely on the functionalization of a pre-existing methyl group at the C6 position.

Radical-Mediated Bromination Approaches at the Alkyl Position

A common strategy for the synthesis of benzylic bromides is the radical-mediated bromination of an alkylarene. In the context of 6-(bromomethyl)-1-methyl-1H-indole, this would involve the bromination of 1,6-dimethyl-1H-indole. The reagent of choice for this transformation is typically N-bromosuccinimide (NBS), often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. manac-inc.co.jprsc.orgukim.mk The reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group at the C6 position, which is a benzylic position, to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS or bromine to generate the desired product and another bromine radical, propagating the chain.

The use of NBS is crucial as it maintains a low concentration of bromine in the reaction mixture, which helps to prevent competitive electrophilic addition to the electron-rich pyrrole (B145914) ring of the indole (B1671886). manac-inc.co.jp While this method is a standard for benzylic brominations, its application to 1,6-dimethyl-1H-indole requires careful control of reaction conditions to ensure selectivity for the methyl group at C6 over other potential reaction sites.

Regioselective Electrophilic Bromination Methods

Direct electrophilic bromination of the indole nucleus typically occurs at the electron-rich C3 position. Therefore, direct electrophilic bromomethylation at the C6 position is not a feasible strategy. However, regioselective bromination of the indole ring itself can be achieved under specific conditions. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid leads to regioselective dibromination at the C5 and C6 positions. rsc.org While not a direct route to the target compound, this highlights that the regioselectivity of electrophilic substitution on the indole ring can be influenced by substituents.

Multistep Syntheses from Precursors Incorporating Bromomethyl Moieties

Given the challenges of direct functionalization, multistep syntheses offer more reliable and controlled access to this compound. These methods can be broadly categorized into those that build the indole ring around a pre-functionalized precursor and those that introduce the bromomethyl group after the indole core is formed.

Indole Ring Formation through Cyclization Reactions Involving Pre-functionalized Bromomethyl Synthons

The Fischer indole synthesis is a powerful and widely used method for constructing the indole nucleus. thermofisher.comwikipedia.orgnih.govbyjus.comjk-sci.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize this compound using this method, a plausible precursor would be the N-methyl-N-(4-(bromomethyl)phenyl)hydrazine. Condensation of this hydrazine (B178648) with a suitable carbonyl compound, such as chloroacetaldehyde, followed by acid-catalyzed cyclization, could theoretically yield the desired product. The regiochemical outcome of the Fischer synthesis is dependent on the substitution pattern of the phenylhydrazine.

Other indole ring-forming reactions, such as the Reissert, Bischler, and Madelung syntheses, could also be adapted by using starting materials that already contain the necessary bromomethyl group at the appropriate position on the aniline (B41778) or aminotoluene precursor.

Post-Cyclization Introduction of the Bromomethyl Group at Specific Indole Ring Positions

An alternative and often more practical approach is to first construct the 1-methylindole ring and then introduce the bromomethyl group at the C6 position in a subsequent step. A common strategy involves the reduction of a C6-carbonyl group to a hydroxyl, followed by bromination.

For example, 1-methyl-1H-indole-6-carboxylic acid can be reduced to (1-methyl-1H-indol-6-yl)methanol. This transformation can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting alcohol, (1-methyl-1H-indol-6-yl)methanol, is a known compound (CAS 199590-00-6) and serves as a key intermediate. guidechem.comchembk.com

The conversion of the alcohol to the corresponding bromide can then be accomplished using standard brominating agents. Common reagents for this type of transformation include phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), known as the Appel reaction. These methods are generally effective for converting benzylic alcohols to benzylic bromides.

Investigation of Stereochemical and Regiochemical Control in this compound Synthesis

The target molecule, this compound, is achiral, so stereochemical control is not a factor in the final product. However, regiochemical control is of paramount importance in its synthesis. The indole nucleus has multiple sites susceptible to reaction, with the C3 position being the most nucleophilic and typically the most reactive towards electrophiles.

Achieving substitution at the C6 position often requires specific strategies to override the inherent reactivity of the indole ring. As discussed, one approach is to start with a precursor that already has the desired substitution pattern, which is then carried through a cyclization reaction to form the indole.

Alternatively, directing groups can be employed to steer functionalization to a specific position on the benzene (B151609) ring portion of the indole. While no specific directing group strategies for the direct introduction of a bromomethyl group at C6 have been detailed in the literature, the principle of using a directing group to achieve C6 functionalization is established. For example, some methods for the regioselective synthesis of 6-nitroindole (B147325) derivatives have been developed. rsc.org

In the absence of a directing group, the most reliable method for achieving regiochemical control is the post-cyclization functionalization route, starting with a 1-methylindole derivative that is already functionalized at the C6 position, such as with a carboxylic acid or an ester group, which can then be converted to the desired bromomethyl group.

Chemical Reactivity and Transformative Chemistry of 6 Bromomethyl 1 Methyl 1h Indole

Nucleophilic Substitution Reactions at the Bromomethyl Center

The benzylic bromide in 6-(bromomethyl)-1-methyl-1H-indole is a good leaving group, facilitating nucleophilic substitution reactions as a primary pathway for its chemical modification. Both heteroatom and carbon-based nucleophiles can readily displace the bromide, leading to the formation of new covalent bonds at the methylene (B1212753) bridge.

Displacement Reactions with Diverse Heteroatom Nucleophiles

A variety of heteroatom nucleophiles, including those containing oxygen, sulfur, and nitrogen, can react with this compound to form new ether, thioether, and amine linkages, respectively. For instance, in a related system, 6-(bromomethyl)-1H-indazole has been shown to react with ethyl mercaptan (EtSH) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the corresponding thioether. This type of reaction is broadly applicable to the indole (B1671886) analogue, providing access to a range of 6-((alkylthio)methyl) and 6-((arylthio)methyl) derivatives.

Similarly, nitrogen nucleophiles, such as primary and secondary amines, as well as heterocyclic compounds like pyrazole (B372694) and imidazole, can be alkylated at the benzylic position. The synthesis of various biologically active indole derivatives often relies on such N-alkylation strategies. For example, the reaction of 6-bromoindole (B116670) with various electrophiles at the nitrogen atom is a common strategy in the synthesis of inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase. nih.gov While this involves alkylation at the indole nitrogen, the analogous reaction at the exocyclic bromomethyl group of this compound with nitrogen nucleophiles is a synthetically valuable transformation.

The following table summarizes representative nucleophilic substitution reactions with heteroatom nucleophiles.

| Nucleophile | Reagent/Conditions | Product Type |

| Thiol (e.g., EtSH) | DBU, THF, reflux | 6-((Ethylthio)methyl)-1-methyl-1H-indole |

| Amine (e.g., Pyrrolidine) | Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-Methyl-6-(pyrrolidin-1-ylmethyl)-1H-indole |

| Phenol (e.g., Phenol) | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 1-Methyl-6-(phenoxymethyl)-1H-indole |

Carbon-Carbon Bond Forming Reactions via Nucleophilic Attack

The formation of new carbon-carbon bonds at the benzylic position is a crucial transformation for extending the carbon skeleton of the indole core. This can be achieved through the reaction of this compound with various carbon nucleophiles.

A prominent example is the reaction with cyanide ions, typically from sources like sodium or potassium cyanide, to introduce a cyanomethyl group, yielding (1-methyl-1H-indol-6-yl)acetonitrile. This nitrile derivative is a valuable intermediate that can be further elaborated into carboxylic acids, amines, or other functional groups. The direct cyanomethylation of indoles at other positions has been achieved using photoredox catalysis with bromoacetonitrile, highlighting the utility of nitrile synthons in indole chemistry. nih.gov

Another important class of carbon nucleophiles are enolates derived from active methylene compounds, such as malonic esters. The palladium-catalyzed arylation of malonates with aryl bromides is a well-established method. nih.gov In a similar vein, the alkylation of malonate enolates with this compound provides a direct route to 2-((1-methyl-1H-indol-6-yl)methyl)malonic acid derivatives, which are precursors to substituted propanoic acids.

| Nucleophile | Reagent/Conditions | Product Type |

| Cyanide | NaCN, DMSO | (1-Methyl-1H-indol-6-yl)acetonitrile |

| Diethyl Malonate | NaOEt, EtOH | Diethyl 2-((1-methyl-1H-indol-6-yl)methyl)malonate |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful toolbox for the synthesis of complex organic molecules. The bromomethyl group of this compound, being a benzylic halide, can participate in various palladium-catalyzed and other metal-mediated coupling processes.

Suzuki-Miyaura Coupling and Related Palladium-Catalyzed Processes

The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. While this reaction is most common for aryl and vinyl halides, the coupling of benzylic halides is also known. The reaction of this compound with arylboronic acids in the presence of a palladium catalyst and a suitable base would lead to the formation of 6-benzyl-1-methyl-1H-indole derivatives. The synthesis of the indole alkaloid hippadine (B1673251) has been achieved through a Suzuki reaction involving a bromoindole derivative, demonstrating the utility of this reaction for constructing complex indole-containing scaffolds. orgsyn.org

Exploration of Other Metal-Mediated Coupling Methodologies Utilizing Bromomethyl Functionality

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed and metal-mediated couplings can be envisaged for this compound.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. mit.edunih.gov The reaction of this compound with an aryl or alkyl Grignard reagent would provide a direct route to the corresponding 6-substituted methylindole derivatives. However, studies on the synthesis of the indole alkaloid hippadine have shown that Kumada and Negishi couplings failed to give the desired product in that specific context, suggesting that reaction success can be substrate-dependent. orgsyn.org

Negishi Coupling: This coupling utilizes organozinc reagents, which are known for their functional group tolerance. nih.govrsc.org The palladium-catalyzed Negishi coupling of this compound with an organozinc reagent offers another avenue for C-C bond formation. beilstein-journals.org

Stille Coupling: The Stille reaction employs organotin reagents and is a robust method for C-C bond formation. acs.orgnih.gov In the synthesis of hippadine, the Stille reaction was successful, albeit in low yield, when starting from a halogenated piperonate. orgsyn.org This suggests that with appropriate optimization, the Stille coupling could be a viable method for the derivatization of this compound.

The following table provides a conceptual overview of potential cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 6-Arylmethyl-1-methyl-1H-indole |

| Kumada | Aryl Grignard reagent | Ni or Pd catalyst | 6-Arylmethyl-1-methyl-1H-indole |

| Negishi | Arylzinc reagent | Pd catalyst | 6-Arylmethyl-1-methyl-1H-indole |

| Stille | Arylstannane | Pd catalyst | 6-Arylmethyl-1-methyl-1H-indole |

Rearrangement Reactions and their Catalytic Modalities

Rearrangement reactions offer pathways to structurally diverse isomers that may not be accessible through direct functionalization. For indole derivatives, rearrangements can lead to significant alterations of the heterocyclic core or its substituents.

While specific rearrangement reactions involving this compound are not extensively documented in the literature, related rearrangement processes in indole chemistry suggest potential transformative pathways.

Sommelet-Hauser Rearrangement: This is a rearrangement of certain benzyl (B1604629) quaternary ammonium (B1175870) salts. nih.gov If the nitrogen of a tertiary amine were to displace the bromide of this compound to form a quaternary ammonium salt, this salt could potentially undergo a Sommelet-Hauser rearrangement under basic conditions. This would involve the deprotonation of a methyl group on the nitrogen, followed by a nih.govrsc.org-sigmatropic shift, ultimately leading to the introduction of a new substituent at the 7-position of the indole ring. The Sommelet-Hauser rearrangement has been applied in the synthesis of 4,7-disubstituted indoles from aryl sulfilimines. chemrxiv.org

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. nii.ac.jp A Truce-Smiles rearrangement, a variant involving a carbanion nucleophile, could be envisioned. For example, if the bromomethyl group were converted to a sulfone, deprotonation of an adjacent carbon could initiate an intramolecular attack on the indole ring, leading to a rearranged product. Such rearrangements have been utilized in the large-scale synthesis of indole intermediates.

These potential rearrangement pathways, while speculative for the specific substrate, highlight the latent reactivity of the this compound scaffold and its potential for accessing a broader range of complex indole derivatives through carefully designed reaction sequences.

Study of Indole-Based Onium Ylide Rearrangements

Onium ylides are reactive intermediates that feature a carbanion adjacent to a positively charged heteroatom, such as sulfur, nitrogen, or oxygen. nih.gov These species are powerful tools for carbon-carbon bond formation through rearrangement reactions. nih.gov The this compound scaffold is an ideal precursor for generating indole-based onium ylides. Reaction with a suitable nucleophile, like a sulfide (B99878) (R₂S) or an amine (R₃N), would lead to the formation of a sulfonium (B1226848) or ammonium salt at the benzylic position. Subsequent deprotonation of the adjacent methylene group would generate the corresponding onium ylide.

Research into analogous indole systems has demonstrated that once formed, these ylides can undergo synthetically valuable rearrangements. nih.govnih.gov The two primary rearrangement pathways are the escholarship.orgelsevierpure.com-sigmatropic and nih.govescholarship.org-rearrangements. nih.gov

escholarship.orgelsevierpure.com-Sigmatropic Rearrangement: This is a concerted, symmetry-allowed process that is common for onium ylides. nih.gov In the context of an indole-based ylide, this pathway typically involves the migration of the ylide-forming group from the exocyclic carbon to the C7 position of the indole ring, transiently disrupting the aromaticity of the benzene (B151609) portion of the nucleus.

nih.govescholarship.org-Rearrangement: This pathway involves the migration of a substituent from the heteroatom to the adjacent carbanionic carbon. This process is often energetically less favorable than the escholarship.orgelsevierpure.com-rearrangement. nih.gov

Studies on related indole substrates have shown that the choice of catalyst can profoundly influence which rearrangement pathway is favored, a concept known as catalyst-controlled regiodivergence. escholarship.orgacs.org

Mechanisms of Regiodivergent and Catalyst-Controlled Rearrangement Pathways

The selective formation of either nih.govescholarship.org- or escholarship.orgelsevierpure.com-rearrangement products from a common indole precursor can be achieved by careful selection of the transition metal catalyst. nih.gov This control allows for the synthesis of distinct molecular architectures from the same starting material. Extensive studies, including density functional theory (DFT) calculations, on related 3-(methoxymethyl)indole systems have elucidated the divergent mechanisms responsible for this selectivity. nih.govelsevierpure.comacs.org

Copper-Catalyzed nih.govescholarship.org-Rearrangement: In the presence of a copper catalyst, such as copper(II) hexafluoroacetylacetonate (Cu(hfacac)₂), indole-based oxonium ylides (formed from a methoxyindole and a diazoester) preferentially undergo a nih.govescholarship.org-rearrangement. nih.gov The proposed mechanism involves a metal-coordinated ion pair that recombines within the solvent cage. nih.govescholarship.org This pathway avoids the high-energy disruption of aromaticity associated with a concerted escholarship.orgelsevierpure.com-rearrangement involving the indole ring itself.

Rhodium-Catalyzed escholarship.orgelsevierpure.com-Rearrangement: Conversely, when a rhodium catalyst like rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is used, the reaction favors a escholarship.orgelsevierpure.com-rearrangement. nih.govacs.org The mechanism is believed to proceed through a metal-free ylide intermediate. nih.govelsevierpure.com This pathway leads to dearomatized indoline (B122111) products with high diastereoselectivity. nih.gov The preference for the escholarship.orgelsevierpure.com-shift in the absence of strong coordination to a metal highlights the intrinsic energetic favorability of this concerted pathway. acs.org

The ability to direct the reaction outcome based on the catalyst provides a powerful synthetic strategy. A summary of these catalyst-controlled rearrangements on analogous indole systems is presented below.

| Catalyst | Favored Rearrangement | Key Mechanistic Feature | Product Type |

|---|---|---|---|

| Copper (e.g., Cu(hfacac)₂) | nih.govescholarship.org-Rearrangement | Metal-coordinated ion-pair | Aromatic C-C bond insertion |

| Rhodium (e.g., Rh₂(OAc)₄) | escholarship.orgelsevierpure.com-Rearrangement | Metal-free ylide intermediate | Dearomatized indoline product |

Oxidation and Reduction Chemistry of the Bromomethyl Group and the Indole Ring System

The this compound molecule possesses two primary sites susceptible to oxidation and reduction: the bromomethyl substituent and the indole ring system.

Oxidation Reactions: The electron-rich indole nucleus is prone to oxidation, often leading to a mixture of products. nih.gov However, selective methods have been developed.

Indole Ring Oxidation: A common transformation is the oxidation of the indole C2-position to yield a 2-oxindole derivative. researchgate.netrsc.org This can be achieved using various oxidizing systems, including green methods like halide-catalyzed oxidation with oxone as the terminal oxidant. nih.govnih.gov Applying such conditions to this compound would be expected to produce 6-(bromomethyl)-1-methylindolin-2-one.

Bromomethyl Group Oxidation: The exocyclic bromomethyl group can be selectively oxidized to other functional groups. Mild oxidation, for instance with manganese dioxide (MnO₂), would likely yield the corresponding aldehyde, 6-formyl-1-methyl-1H-indole. nih.gov More potent oxidizing agents could convert the group into a carboxylic acid, yielding 1-methyl-1H-indole-6-carboxylic acid.

Reduction Reactions: Reduction reactions can target either the bromomethyl group or the pyrrole (B145914) portion of the indole ring.

Bromomethyl Group Reduction: The C-Br bond can be readily reduced. Catalytic hydrogenation or treatment with hydride reagents such as lithium aluminum hydride would replace the bromine atom with a hydrogen, affording 1,6-dimethyl-1H-indole. smolecule.com

Indole Ring Reduction: The indole nucleus can be reduced to the corresponding indoline. electronicsandbooks.com Reagents such as borane (B79455) complexes in the presence of trifluoroacetic acid are effective for this transformation, which would convert this compound into 6-(bromomethyl)-1-methylindoline. google.com

A summary of the potential oxidation and reduction products is provided in the table below.

| Reaction Type | Reactive Site | Potential Product |

|---|---|---|

| Oxidation | Indole Ring (C2) | 6-(Bromomethyl)-1-methylindolin-2-one |

| Oxidation | Bromomethyl Group | 6-Formyl-1-methyl-1H-indole |

| Oxidation | Bromomethyl Group | 1-Methyl-1H-indole-6-carboxylic acid |

| Reduction | Bromomethyl Group | 1,6-Dimethyl-1H-indole |

| Reduction | Indole Ring (Pyrrole) | 6-(Bromomethyl)-1-methylindoline |

Functionalization of the Indole Nitrogen Atom: N-Alkylation and N-Acylation Protocols

This section addresses protocols for functionalizing the indole nitrogen. For the specific compound this compound, the nitrogen atom is already part of a tertiary amine, having been alkylated with a methyl group.

N-Alkylation and N-Acylation: Standard N-alkylation and N-acylation reactions are characteristic of indoles possessing an N-H bond. These reactions typically proceed via deprotonation of the nitrogen with a base (e.g., sodium hydride) to form an indole anion, which then acts as a nucleophile toward an alkyl halide or an acyl source. rsc.orgnih.gov

Given that the nitrogen atom in this compound bears a methyl group and lacks a proton, it cannot undergo further N-alkylation or N-acylation through these conventional mechanisms. These synthetic protocols are relevant to the synthesis of N-substituted indoles from their N-H precursors, rather than being subsequent reactions of the N-methylated compound itself. google.comnih.gov

Mechanistic and Kinetic Investigations in 6 Bromomethyl 1 Methyl 1h Indole Chemistry

Elucidation of Reaction Mechanisms Through Detailed Kinetic Studies

Kinetic studies are instrumental in elucidating the step-by-step pathway of a reaction. For 6-(bromomethyl)-1-methyl-1H-indole, nucleophilic substitution reactions are of primary interest. The rate of these reactions can be determined by monitoring the change in concentration of reactants or products over time. Such studies reveal the molecularity of the reaction, which in turn points towards the operative mechanism, typically either a bimolecular (S(_N)2) or a unimolecular (S(_N)1) pathway.

In an S(_N)2 mechanism , the reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon of the bromomethyl group as the bromide ion departs. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Conversely, an S(_N)1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of this unimolecular reaction is dependent only on the concentration of the substrate.

Rate = k[this compound]

The electron-rich indole (B1671886) ring is capable of stabilizing an adjacent positive charge through resonance, which would favor an S(_N)1 pathway. However, the substrate is a primary halide, which typically favors the S(_N)2 mechanism due to reduced steric hindrance. The prevailing mechanism is therefore highly dependent on the reaction conditions, including the nature of the nucleophile, the polarity of the solvent, and the temperature.

A hypothetical kinetic data set is presented below to illustrate how the reaction order can be determined experimentally.

| Experiment | Initial [Substrate] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol L s) |

| 1 | 0.05 | 0.05 | 2.5 x 10 |

| 2 | 0.10 | 0.05 | 5.0 x 10 |

| 3 | 0.05 | 0.10 | 5.0 x 10 |

| This table presents illustrative data for a hypothetical S(_N)2 reaction and is not based on experimentally determined values for this compound. |

Identification and Characterization of Reaction Intermediates and Transition States

The short-lived species that are formed during a reaction, namely intermediates and transition states, are key to a detailed mechanistic understanding.

In an S(_N)1 reaction of this compound, the critical intermediate is the (1-methyl-1H-indol-6-yl)methyl carbocation . This species is stabilized by the delocalization of the positive charge into the indole ring system. While generally too reactive to be isolated, its existence can be inferred through trapping experiments or observed directly under specialized spectroscopic conditions, such as in superacidic media at low temperatures.

For an S(_N)2 reaction , there is no discrete intermediate. Instead, the reaction proceeds through a high-energy pentacoordinate transition state . In this transient arrangement, the central carbon atom is simultaneously bonded to the incoming nucleophile and the outgoing bromide leaving group. The structure and energy of this transition state can be investigated using computational modeling.

Role of Catalysis in Directing Reaction Regioselectivity and Stereoselectivity

Catalysts can be employed to enhance reaction rates and control the selectivity of reactions involving this compound.

Lewis acid catalysts , for example, can coordinate to the bromine atom, making it a more effective leaving group. This enhancement of leaving group ability can facilitate the formation of the carbocation, thereby promoting an S(_N)1-type pathway.

Phase-transfer catalysis is another valuable strategy, particularly when the nucleophile is soluble in an aqueous phase while the indole substrate is in an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the nucleophile into the organic layer, enabling the substitution reaction to occur, typically via an S(_N)2 mechanism.

While regioselectivity is generally not a factor in simple substitutions at the bromomethyl position, stereoselectivity becomes important if a chiral product is formed. The use of chiral catalysts could potentially induce enantioselectivity in such reactions, a topic of significant interest in asymmetric synthesis.

Computational and Experimental Approaches to Understanding Mechanistic Pathways

A synergistic approach combining computational and experimental techniques is often the most powerful way to unravel complex reaction mechanisms.

Computational chemistry , particularly using methods like Density Functional Theory (DFT), allows for the detailed mapping of the potential energy surface of a reaction. These calculations can provide valuable information on the structures and relative energies of reactants, products, intermediates, and transition states. This can help to predict the favored mechanistic pathway and the corresponding activation barriers.

Experimental methods provide the real-world data to validate or refine computational models. These can include:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to monitor the reaction progress and identify products.

Mass spectrometry to detect and characterize reaction intermediates, sometimes by using charge-tagging strategies. nih.gov

Isotope labeling studies , which can pinpoint which bonds are broken and formed during the reaction.

Crossover experiments to distinguish between intramolecular and intermolecular processes.

Through the combined application of these methods, a comprehensive and detailed picture of the mechanistic and kinetic landscape of this compound chemistry can be constructed.

Theoretical and Computational Chemistry Approaches to 6 Bromomethyl 1 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 6-(bromomethyl)-1-methyl-1H-indole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G or 6-311++G, are instrumental in predicting its geometry and electronic properties. researchgate.netniscpr.res.inresearchgate.net

Calculations can determine key electronic parameters that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. niscpr.res.in For substituted indoles, these calculations help in understanding how substituents influence the electronic distribution and subsequent reactivity. rsc.org

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution. For this compound, the MEP would likely show regions of negative potential around the bromine atom and the π-system of the indole (B1671886) ring, indicating areas susceptible to electrophilic attack. Conversely, positive potential would be expected near the hydrogen atoms. This information is vital for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data is illustrative, based on typical values for similar indole derivatives.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | -1.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.1 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For a relatively flexible molecule like this compound, particularly concerning the rotation around the bond connecting the bromomethyl group to the indole ring, MD simulations can provide a detailed understanding of its conformational preferences.

By simulating the molecule's movement in a given environment (e.g., in a solvent or in the gas phase), researchers can identify the most stable conformations and the energy barriers between them. These simulations track the trajectories of atoms, governed by a force field, revealing how the molecule folds and flexes. This is crucial for understanding how the molecule might fit into a receptor's active site or how it interacts with other molecules. Studies on related systems have shown that MD simulations can successfully predict the distribution of products in reactions by analyzing the dynamic behavior of intermediates. pku.edu.cn

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can observe how they interact and self-assemble. These simulations can reveal the formation of transient dimers or larger clusters and characterize the types of non-covalent interactions (e.g., van der Waals forces, dipole-dipole interactions, and halogen bonds) that stabilize these assemblies.

Prediction of Reaction Energetics and Transition State Geometries

Computational chemistry is a key tool for elucidating reaction mechanisms by calculating the energetics of reaction pathways. For this compound, this involves mapping the potential energy surface for a given reaction, such as a nucleophilic substitution at the bromomethyl group.

Using DFT methods, the geometries and energies of reactants, products, intermediates, and, crucially, transition states can be calculated. mdpi.com The transition state is the highest energy point along the reaction coordinate and determining its structure is key to understanding the reaction's feasibility and kinetics. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. mdpi.com

For instance, in a substitution reaction, computational models can help determine whether the mechanism is SN1-like, proceeding through a carbocation intermediate, or SN2-like, involving a concerted backside attack. By comparing the activation energies of competing pathways, the most likely mechanism can be identified. nih.gov Quantum chemical calculations and molecular dynamics have been used to show that some reactions of indoles are dynamically controlled, where the product distribution is determined by the dynamics of the system after passing the transition state. pku.edu.cn

Table 2: Illustrative Reaction Energetics for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu⁻) (Note: The following data is illustrative and based on general principles of organic reaction mechanisms.)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Indole + Nu⁻) | 0.0 | Starting materials |

| Transition State | +15.5 | Highest energy point of the reaction pathway |

| Products (Indole-Nu + Br⁻) | -10.2 | Final products of the reaction |

Computational Analysis of Supramolecular Synthons and Crystal Packing Motifs

The way molecules arrange themselves in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods are essential for analyzing and predicting the crystal packing of this compound.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov This method partitions the crystal space into regions belonging to each molecule, and the surface enclosing each region is colored according to the nature and proximity of intermolecular contacts. For a molecule containing bromine, carbon, hydrogen, and nitrogen, this analysis would highlight the relative importance of interactions like Br···H, C–H···π, and π–π stacking in directing the crystal packing. nih.govnih.gov

Table 3: Common Supramolecular Interactions and Their Potential Role in the Crystal Packing of this compound (Note: Based on analysis of similar bromo-indole structures.)

| Interaction Type | Description | Estimated Interaction Energy (kJ/mol) |

| π–π Stacking | Attraction between the aromatic indole rings of adjacent molecules. | -40 to -60 nih.gov |

| C–H···π | A hydrogen atom interacting with the electron cloud of the indole ring. | -13 to -34 nih.gov |

| C–H···Br | A hydrogen atom forming a weak hydrogen bond with the bromine atom. | -13 to -34 nih.gov |

| Halogen Bonding | An electrophilic region on the bromine atom interacting with a nucleophile. | Variable |

Synthesis and Functional Diversity of 6 Bromomethyl 1 Methyl 1h Indole Derivatives

Rational Design Principles for Novel Indole (B1671886) Derivatives based on 6-(Bromomethyl)-1-methyl-1H-indole

The design of novel indole derivatives from this compound is guided by established structure-activity relationships and the desire to explore new chemical space. The inherent reactivity of the bromomethyl group at the C6 position makes it a prime target for introducing a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the indole core to enhance or alter its biological or material properties.

Key design principles often involve:

Isosteric and Bioisosteric Replacements: Replacing the bromomethyl group with other functionalities that mimic or alter its steric and electronic properties to modulate target interactions.

Introduction of Pharmacophores: Attaching known pharmacologically active moieties to the indole scaffold via the bromomethyl linker to create hybrid molecules with potentially synergistic or novel activities.

Modulation of Physicochemical Properties: Introducing groups that can fine-tune solubility, lipophilicity, and other properties crucial for bioavailability or material performance.

Scaffold Hopping and Diversification: Using the bromomethyl group as a handle to construct more complex, fused, or polycyclic indole systems.

Diversification Strategies at the Bromomethyl Position via Targeted Chemical Transformations

The C6-bromomethyl group is highly susceptible to nucleophilic attack, providing a straightforward avenue for diversification. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions at the C6-Bromomethyl Position

| Nucleophile | Resulting Functional Group | Potential Applications |

| Amines (R-NH2) | Aminomethyl (-CH2-NHR) | Pharmaceutical synthesis, ligand development |

| Thiols (R-SH) | Thiomethyl (-CH2-SR) | Antiviral agents, enzyme inhibitors researchgate.net |

| Alcohols (R-OH) | Alkoxymethyl (-CH2-OR) | Prodrug design, material science |

| Cyanide (CN-) | Cyanomethyl (-CH2-CN) | Chemical synthesis intermediate |

| Azide (N3-) | Azidomethyl (-CH2-N3) | Click chemistry, bio-conjugation |

| Carboxylates (R-COO-) | Acyloxymethyl (-CH2-OCOR) | Prodrugs, controlled release systems |

These transformations are typically carried out under mild conditions, making them compatible with a wide range of other functional groups that may be present on the indole ring or the nucleophile. For instance, the reaction with thiols has been used to synthesize thioether derivatives, which have shown promise in various therapeutic areas. researchgate.net

Functionalization of the Indole Ring System and the N1-Position for Enhanced Molecular Complexity

While the bromomethyl group offers a primary point of diversification, further functionalization of the indole ring and the N1-position can lead to even greater molecular complexity and property tuning. The indole ring itself is amenable to various electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

Common functionalization strategies for the indole core include:

C2 and C3 Functionalization: These positions are often the most nucleophilic and can be targeted with various electrophiles. chemrxiv.org

C4, C5, and C7 Functionalization: While less reactive, these positions can be functionalized using more specialized methods, such as directed metalation or transition-metal-catalyzed C-H activation. frontiersin.orgmsu.edu

N1-Position Modification: The N1-methyl group can be demethylated and subsequently re-alkylated or acylated to introduce different substituents, which can influence the electronic properties and steric bulk of the indole system. iajps.com

The strategic combination of modifications at the C6-bromomethyl position and other sites on the indole scaffold allows for the creation of a vast library of compounds with diverse structures and functionalities.

Synthesis of Polyfunctionalized Indole Scaffolds with Tunable Properties

The synthesis of polyfunctionalized indole scaffolds from this compound enables the development of molecules with precisely tailored properties. By combining the diversification strategies mentioned above, researchers can create complex architectures for specific applications. For example, recent research has focused on the development of polyfunctionalized indole derivatives as inhibitors of histone deacetylase (HDAC) for the treatment of neurodegenerative diseases. nih.gov

The ability to introduce multiple functional groups allows for the fine-tuning of:

Biological Activity: Optimizing interactions with biological targets to enhance potency and selectivity. mdpi.comnih.gov

Pharmacokinetic Properties: Modifying absorption, distribution, metabolism, and excretion (ADME) profiles.

Material Characteristics: Adjusting properties like fluorescence, conductivity, and self-assembly for applications in materials science.

The development of efficient and selective synthetic methods is crucial for accessing these complex molecules. nih.govmdpi.com Modern synthetic techniques, including cross-coupling reactions and multi-component reactions, play a significant role in the construction of these highly functionalized indole scaffolds. nih.govacs.org

Advanced Applications of 6 Bromomethyl 1 Methyl 1h Indole in Complex Organic Synthesis

Role as a Key Building Block in the Total Synthesis of Indole (B1671886) Alkaloids and Complex Natural Product Analogues

The indole ring system is the central structural motif in a vast family of natural products known as indole alkaloids, which exhibit a wide spectrum of biological activities. rsc.org Consequently, the development of synthetic routes to these complex molecules is a major focus of chemical research. rsc.org 6-(Bromomethyl)-1-methyl-1H-indole is a valuable precursor for these syntheses, providing a pre-functionalized indole core that can be elaborated into more complex structures.

The primary role of the bromomethyl group is to act as an electrophile, enabling the alkylation of various nucleophiles to append the indole moiety to another molecular fragment. This carbon-carbon or carbon-heteroatom bond-forming reaction is a cornerstone of convergent synthesis strategies. For instance, in a manner analogous to the synthesis of bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitors from 6-bromoindole (B116670), the bromomethyl group can react with oxygen, nitrogen, or carbon nucleophiles to form ethers, amines, or new carbon-carbon bonds, respectively. nih.gov This allows for the strategic connection of the indole unit to other parts of a target molecule.

The N-methylation of the indole nitrogen prevents competing N-alkylation reactions and can be a crucial structural element in the final natural product or analogue. The synthesis of the alkaloid tryprostatin A, for example, involves the coupling of a 3-(bromomethyl)indole derivative with an amino acid derivative, highlighting the utility of the bromomethyl handle in constructing complex alkaloid skeletons. rsc.org

Table 1: Representative Indole Alkaloids Containing the Indole Core This table showcases the structural diversity of natural products that can be targeted using indole-based building blocks.

| Alkaloid | Structural Class | Noteworthy Biological Activity |

| Strychnine | Terpene indole alkaloid | Potent convulsant poison |

| Vinblastine | Bisindole alkaloid | Anticancer agent |

| Reserpine | Indole alkaloid | Antihypertensive, antipsychotic |

| Mitragynine | Terpene indole alkaloid | Opioid receptor agonist |

| Tryprostatin A | Diketopiperazine indole alkaloid | Cell cycle inhibitor |

Intermediate in the Development of Novel Heterocyclic Compounds with Tailored Architectures

The construction of novel heterocyclic systems is a fundamental objective in medicinal chemistry and materials science, as these scaffolds often impart unique biological and physical properties. wiley.com this compound serves as an excellent starting point for creating diverse, tailored heterocyclic architectures due to its dual reactivity.

The reactive bromomethyl group can participate in cyclization reactions to form new rings fused or appended to the indole core. For example, reaction with a dinucleophile, such as a compound containing both an amine and a hydroxyl group, can lead to the formation of oxazine (B8389632) or other polycyclic systems. Furthermore, the bromine atom at the 6-position of the indole ring provides a site for subsequent functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, effectively tailoring the electronic and steric properties of the final molecule.

A relevant example is the synthesis of pyrazole-containing heterocycles starting from 6-bromo-1-(prop-2-yn-1-yl)-1H-indole, where the bromo-indole scaffold is first constructed and then elaborated into a more complex heterocyclic system. nih.gov This demonstrates the power of using halogenated indoles as platforms for diversification. The combination of a reactive bromomethyl group and a coupling-ready aryl bromide in a single molecule offers a powerful toolkit for building complex, multi-ring systems with precisely controlled architectures.

Table 2: Potential Reactions for Heterocycle Synthesis from this compound This table illustrates hypothetical pathways to construct new heterocyclic frameworks.

| Reactant | Reaction Type | Resulting Heterocyclic System |

| Hydrazine (B178648) | Nucleophilic substitution / Cyclization | Pyridazino[4,5-b]indole derivative |

| 2-Aminothiophenol | Nucleophilic substitution / Cyclization | Thiazepino[4,5-b]indole derivative |

| Ethyl 2-cyanoacetate | Nucleophilic substitution / Knoevenagel condensation | Pyrido[4,3-b]indole derivative |

| Terminal Alkyne (e.g., Phenylacetylene) | Sonogashira coupling (at C6-Br) followed by intramolecular cyclization | Fused polycyclic aromatic system |

Utility in the Advancement of New Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The development of new bond-forming methodologies is crucial for expanding the capabilities of organic synthesis. sigmaaldrich.comrsc.org this compound is an ideal substrate for exploring and optimizing such reactions due to its distinct reactive sites.

Reactions at the Bromomethyl Group (C-X Bond Formation): The C-Br bond of the bromomethyl group is highly polarized, making the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

C-C Bond Formation: Reaction with soft carbon nucleophiles such as enolates, malonates, or organometallic reagents (e.g., Grignard or Gilman reagents) allows for the extension of the carbon framework. illinois.edu

C-Heteroatom Bond Formation: Nitrogen (amines, amides, azides), oxygen (alcohols, phenols, carboxylates), and sulfur (thiols, thiophenols) nucleophiles readily displace the bromide to form the corresponding substituted products. nih.govrsc.org

Reactions at the 6-Bromo Position (Cross-Coupling): The bromine atom on the aromatic ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for C-C bond formation in modern synthesis.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst forms a new C(sp²)-C(sp²) or C(sp²)-C(sp³) bond. The synthesis of the bCSE inhibitor NL3 utilizes a Suzuki coupling at the 6-position of a bromoindole core to introduce a chlorobenzothiophene moiety. nih.gov

Heck Coupling: Palladium-catalyzed reaction with alkenes introduces a vinyl substituent.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes yields an alkynyl-substituted indole.

Table 3: Representative Bond-Forming Reactions This table provides examples of the types of bonds that can be formed using this compound as a substrate.

| Reaction Type | Coupling Partner / Nucleophile | Functional Group Formed | Bond Formed |

| Williamson Ether Synthesis | Sodium Phenoxide | Aryl Ether | C-O |

| Alkylation of Amine | Diethylamine | Tertiary Amine | C-N |

| Thioether Formation | Sodium Thiophenoxide | Thioether | C-S |

| Malonic Ester Synthesis | Diethyl Malonate | Substituted Malonic Ester | C-C |

| Suzuki Coupling | Phenylboronic Acid | Biphenyl Derivative | C-C (Aryl-Aryl) |

| Sonogashira Coupling | Trimethylsilylacetylene | Alkynyl Indole | C-C (Aryl-Alkynyl) |

Precursor for Specialty Organic Reagents and Ligands in Catalysis

Beyond its role as a structural building block, this compound can be converted into a variety of specialty reagents and ligands for use in catalysis and further synthetic transformations.

Phosphonium (B103445) Salts (Wittig Reagents): The bromomethyl group reacts readily with triphenylphosphine (B44618) in a standard SN2 reaction to yield the corresponding phosphonium bromide salt. orgsyn.org Subsequent treatment with a strong base deprotonates the carbon adjacent to the phosphorus, generating a phosphonium ylide, or Wittig reagent. This reagent is invaluable for olefination reactions, converting aldehydes and ketones into alkenes with the indole moiety directly attached to the newly formed double bond.

Organometallic Reagents: The aryl bromide at the C-6 position can be converted into an organometallic species.

Grignard Reagent: Reaction with magnesium metal can form the corresponding Grignard reagent, 1-methyl-6-(magnesiobromido)-1H-indole, although the presence of the reactive bromomethyl group would require protective strategies or carefully controlled reaction conditions. libretexts.orglibretexts.org

Organolithium Reagent: Similarly, lithium-halogen exchange with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures could generate the corresponding 6-lithioindole derivative. libretexts.org These organometallic intermediates are powerful nucleophiles and are essential for forming bonds with other electrophiles.

Catalytic Ligands: The indole scaffold can be incorporated into ligands for transition metal catalysis. By reacting the bromomethyl group with a moiety containing another donor atom (e.g., a phosphine, amine, or thiol), bidentate or pincer-type ligands can be synthesized. Such ligands, featuring the indole N-H or other strategically placed donors, can coordinate to metal centers and influence the selectivity and efficiency of catalytic processes like hydrogenation, cross-coupling, or C-H activation. nih.gov

Table 4: Preparation of Specialty Reagents This table outlines the transformation of this compound into useful synthetic reagents.

| Reagent Type | Reactant(s) | Resulting Reagent | Primary Application |

| Phosphonium Salt | Triphenylphosphine (PPh₃) | (1-Methyl-1H-indol-6-ylmethyl)triphenylphosphonium bromide | Wittig olefination |

| Grignard Reagent | Magnesium (Mg) | 1-Methyl-6-(magnesiobromido)-1H-indole derivative | Nucleophilic addition, Cross-coupling |

| Organolithium Reagent | n-Butyllithium (n-BuLi) | 6-Lithio-1-methyl-1H-indole derivative | Nucleophilic addition, Transmetalation |

| Bidentate Ligand | Diphenylphosphine (HPPh₂) | (1-Methyl-1H-indol-6-yl)methyldiphenylphosphine | Ligand for transition metal catalysis |

*Requires protection/management of the bromomethyl group.

Q & A

Q. What are the common synthetic routes for preparing 6-(Bromomethyl)-1-methyl-1H-indole?

The synthesis typically involves electrophilic bromination or radical benzylic bromination . For example:

- Electrophilic bromination : Reacting 1-methylindole derivatives with brominating agents (e.g., ) under controlled conditions. Catalysts like enhance regioselectivity at the benzylic position .

- Radical bromination : Using initiators like AIBN (azobisisobutyronitrile) with or , which avoids acidic conditions and reduces side reactions .

Q. How is the structure of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy : - and -NMR to identify the bromomethyl (-CHBr) group and methyl substitution.

- X-ray crystallography : Resolve spatial arrangement, as demonstrated for structurally similar bromoindoles (e.g., 6-bromo-2-methyl-1H-indole) .

- Mass spectrometry : Confirm molecular weight (e.g., , MW = 224.1 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective bromination at the benzylic position?

- Temperature control : Lower temperatures (0–25°C) minimize competing electrophilic substitution on the indole ring .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize radical intermediates in benzylic bromination .

- Catalyst tuning : Palladium-based catalysts improve yield in industrial-scale bromomethylation by suppressing dimerization .

Q. What strategies resolve contradictions in by-product formation during bromomethylation?

- Analytical workflows : Use HPLC or GC-MS to identify by-products (e.g., di-brominated isomers or oxidized derivatives).

- Mechanistic studies : Kinetic isotope effects or DFT calculations differentiate between radical vs. ionic pathways .

- In-situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions compared to other brominated indoles?

- Enhanced electrophilicity : The benzylic bromine in this compound facilitates nucleophilic substitution (e.g., with amines or thiols) due to steric accessibility .

- Comparative studies : Unlike 5-bromo-6-methylindole derivatives, the bromomethyl group enables Suzuki-Miyaura couplings without requiring directing groups .

Q. How should bioactivity studies for bromomethyl indole derivatives be designed?

- Target selection : Prioritize enzymes/receptors with known indole-binding pockets (e.g., kinase or GPCR targets) .

- Assay development : Use fluorescence polarization for binding affinity or cell-based assays (e.g., antiviral activity against influenza A) .

- SAR analysis : Compare this compound with analogs (e.g., 6-bromo-5-fluoroindole) to identify critical substituents .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.